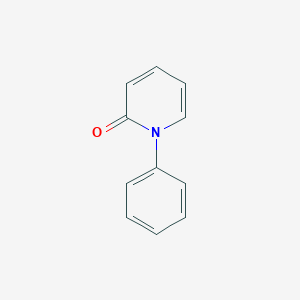

N-Phenylpyridin-2(1H)-one

概要

説明

N-Phenyl-2-pyridone is a heterocyclic compound that belongs to the class of 2-pyridones. This compound is characterized by a pyridone ring substituted with a phenyl group at the nitrogen atom. It has garnered significant attention due to its versatile applications in various fields, including biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-2-pyridone typically involves the reaction of 2-pyridone with phenyl halides under basic conditions. One common method is the palladium-catalyzed cross-coupling reaction, where 2-pyridone reacts with phenyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods: Industrial production of N-Phenyl-2-pyridone may involve large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors can improve efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing production costs .

化学反応の分析

Types of Reactions: N-Phenyl-2-pyridone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-phenyl-2-pyridone N-oxide.

Reduction: Reduction reactions can convert it to N-phenyl-2-pyridone derivatives with different functional groups.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl ring or the pyridone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

Oxidation: N-phenyl-2-pyridone N-oxide.

Reduction: Various N-phenyl-2-pyridone derivatives.

Substitution: Substituted N-phenyl-2-pyridone compounds with different functional groups.

科学的研究の応用

Medicinal Chemistry and Biological Activities

N-Phenylpyridin-2(1H)-one derivatives have been studied for their potential as biologically active compounds. The structural features of pyridinones allow them to serve as hydrogen bond donors and acceptors, making them versatile scaffolds in drug design. Their modifications can lead to a variety of pharmacological properties including:

- Antitumor Activity : Several studies have indicated that this compound derivatives exhibit promising anticancer properties. For instance, certain analogs have been shown to induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

- Analgesic Effects : Research has identified specific pyridinone derivatives that act as inhibitors of protein kinases involved in pain pathways. A notable example is the 3-(2-bromophenyl)-5-(phenylamino)pyridin-2(1H)-one, which demonstrated efficacy in reversing mechanical allodynia in rat models by inhibiting p38α MAPK, a kinase associated with pain hypersensitivity .

- Neuroprotective Properties : Some derivatives have shown cytoprotective effects under conditions of oxidative stress and cellular toxicity. These compounds were found to enhance cell viability and provide neuroprotection against various stressors, indicating their potential for treating neurodegenerative diseases .

Structure-Activity Relationships (SAR)

The efficacy of this compound derivatives can be significantly influenced by their structural modifications. Understanding the structure-activity relationships (SAR) is crucial for optimizing their biological activity:

| Substituent | Effect | Reference |

|---|---|---|

| Aryl/heteroaryl groups | Enhance binding affinity to targets | |

| Amino groups | Increase cytoprotective activity | |

| Alkoxy groups | Improve solubility and bioavailability |

These modifications can lead to improved pharmacokinetic properties and increased potency against specific biological targets.

Case Study 1: Anticancer Activity

A study demonstrated that N-(4-fluorophenyl)pyridin-2(1H)-one derivatives exhibited significant anticancer activity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting the potential for developing new cancer therapeutics based on this scaffold.

Case Study 2: Analgesic Development

In a rat model of inflammatory mechanical allodynia, a series of pyridinone derivatives were synthesized and evaluated. The most active compound was found to inhibit p38α MAPK effectively, providing a rapid reversal of pain symptoms. This positions this compound derivatives as promising candidates for new analgesic drugs .

作用機序

The mechanism of action of N-Phenyl-2-pyridone and its derivatives involves multiple pathways:

類似化合物との比較

N-Phenyl-2-pyridone can be compared with other similar compounds, such as:

2-Pyridone: The parent compound without the phenyl substitution.

N-Phenyl-2-hydroxypyridine: The tautomeric form of N-Phenyl-2-pyridone.

Ciclopirox: A hydroxypyridone derivative with antifungal properties.

Uniqueness: N-Phenyl-2-pyridone is unique due to its ability to form endoperoxides that can release multiple therapeutic agents, making it a promising candidate for combination therapies in cancer and fibrosis treatment .

生物活性

N-Phenylpyridin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyridinone class of compounds, characterized by a pyridine ring fused with a carbonyl group. This structure allows for various interactions with biological targets, making it a versatile scaffold in drug design. The presence of the phenyl group enhances its lipophilicity and potential binding affinity to target proteins.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyridinones, including this compound, exhibit significant antitumor properties. For instance, compounds derived from this scaffold have been evaluated against various cancer cell lines, showing promising cytotoxic effects. A notable study reported that certain derivatives displayed IC50 values in the low micromolar range against gastric carcinoma cell lines, indicating potent antiproliferative activity .

Antimicrobial Properties

This compound and its derivatives have also been investigated for their antimicrobial efficacy. Research indicates that these compounds possess moderate antibacterial and antifungal activities against a range of pathogens, including Escherichia coli and Candida albicans. The biological evaluation revealed that modifications to the pyridinone structure can enhance these activities significantly .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro assays. Compounds within this class have been shown to inhibit key inflammatory mediators, suggesting their utility in treating inflammatory diseases. Mechanistic studies revealed that these compounds can downregulate pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Structure-Activity Relationship (SAR)

The SAR of this compound highlights the importance of substituents on the phenyl ring and the pyridine moiety. Modifications such as halogenation or the addition of electron-donating groups have been associated with increased biological activity. The following table summarizes key findings regarding SAR:

| Substituent Type | Effect on Activity | Reference |

|---|---|---|

| Electron-donating groups | Increased antitumor potency | |

| Halogen substitutions | Enhanced antimicrobial activity | |

| Alkyl groups | Improved solubility and bioavailability |

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Antitumor Efficacy : In a xenograft model study, a derivative of this compound demonstrated significant tumor reduction compared to control groups, supporting its development as an anticancer agent .

- Antimicrobial Testing : A comprehensive evaluation of various derivatives against clinical strains highlighted the effectiveness of specific substitutions in enhancing antimicrobial activity, paving the way for new antibiotic candidates .

- Anti-inflammatory Mechanism : A study focusing on the anti-inflammatory properties showed that this compound significantly reduced edema in animal models, indicating its potential for treating inflammatory disorders .

特性

IUPAC Name |

1-phenylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWNTNFZAGSJAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344682 | |

| Record name | N-Phenyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13131-02-7 | |

| Record name | N-Phenyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic routes to obtain 1-Phenylpyridin-2(1H)-one derivatives?

A: Several synthetic routes have been explored to obtain 1-Phenylpyridin-2(1H)-one derivatives. One approach involves the cyclization of aryl ketone anilides with diethyl malonate, followed by a ring-opening reaction. [, ] Another method involves the acetylation and iodination of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones and 4-hydroxy-1-phenylpyridin-2(1H)-ones. []

Q2: What spectroscopic techniques are commonly used to characterize 1-Phenylpyridin-2(1H)-one derivatives?

A: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to characterize the synthesized 1-Phenylpyridin-2(1H)-one derivatives, confirming their structures. [, ]

Q3: Has the crystal structure of any 1-Phenylpyridin-2(1H)-one derivative been determined?

A: Yes, the crystal structure of Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one), a derivative of 1-Phenylpyridin-2(1H)-one, has been determined. It crystallizes in the chiral monoclinic space group P21. [] This information can be valuable for understanding structure-activity relationships and designing new derivatives.

Q4: What are the potential applications of 1-Phenylpyridin-2(1H)-one derivatives in medicinal chemistry?

A: Pirfenidone, a 1-Phenylpyridin-2(1H)-one derivative, has been approved in Europe and Japan for treating Idiopathic Pulmonary Fibrosis (IPF). [, ] Research suggests its mechanism of action involves reducing inflammatory cytokines, downregulating profibrotic growth factors, and mitigating oxidative stress. [] This highlights the potential of this compound class for developing novel therapeutics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。